(R)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole (R)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13828512
InChI: InChI=1S/C18H20N2O/c1-18(2,16-10-6-7-11-19-16)17-20-15(13-21-17)12-14-8-4-3-5-9-14/h3-11,15H,12-13H2,1-2H3/t15-/m1/s1
SMILES: CC(C)(C1=CC=CC=N1)C2=NC(CO2)CC3=CC=CC=C3
Molecular Formula: C18H20N2O
Molecular Weight: 280.4 g/mol

(R)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13828512

Molecular Formula: C18H20N2O

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole -

Specification

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
IUPAC Name (4R)-4-benzyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C18H20N2O/c1-18(2,16-10-6-7-11-19-16)17-20-15(13-21-17)12-14-8-4-3-5-9-14/h3-11,15H,12-13H2,1-2H3/t15-/m1/s1
Standard InChI Key QDKACRLLFIADLL-OAHLLOKOSA-N
Isomeric SMILES CC(C)(C1=CC=CC=N1)C2=N[C@@H](CO2)CC3=CC=CC=C3
SMILES CC(C)(C1=CC=CC=N1)C2=NC(CO2)CC3=CC=CC=C3
Canonical SMILES CC(C)(C1=CC=CC=N1)C2=NC(CO2)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (4R)-4-benzyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole, reflects its heterocyclic core. The dihydrooxazole ring (a five-membered ring containing oxygen and nitrogen) is substituted at the 2-position with a 2-(pyridin-2-yl)propan-2-yl group and at the 4-position with a benzyl moiety. The stereochemistry at C4 is defined as R, as confirmed by its isomeric SMILES string: CC(C)(C1=CC=CC=N1)C2=N[C@@H](CO2)CC3=CC=CC=C3.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC18H20N2O\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}
Molecular Weight280.4 g/mol
InChI KeyQDKACRLLFIADLL-OAHLLOKOSA-N
PubChem CID (R-enantiomer)166595000
PubChem CID (S-enantiomer)101030858

The (S)-enantiomer (PubChem CID 101030858) shares identical connectivity but differs in configuration at C4, underscoring the importance of stereochemistry in its physicochemical behavior .

Spectroscopic and Computational Data

The Standard InChI string (InChI=1S/C18H20N2O/c1-18(2,16-10-6-7-11-19-16)17-20-15(13-21-17)12-14-8-4-3-5-9-14/h3-11,15H,12-13H2,1-2H3/t15-/m1/s1) provides a machine-readable representation of its structure, enabling computational modeling. The pyridine ring (δ 8.5–7.1 ppm in 1H^1\text{H} NMR) and benzyl protons (δ 7.3–7.2 ppm) are predicted to dominate its spectral profile, while the oxazole ring’s deshielded nitrogen and oxygen atoms would contribute to distinct 13C^{13}\text{C} NMR signals near 160–170 ppm.

Synthesis and Stereochemical Control

Purification and Characterization

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) yields the enantiomerically pure compound. Analytical techniques such as HPLC (chiral stationary phases) and polarimetry confirm enantiopurity, while mass spectrometry (ESI-MS: m/z 281.2 [M+H]+^+) and elemental analysis validate molecular composition.

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s logP (calculated: 3.2) suggests moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate over water. The pyridine nitrogen (pKa ~4.5) may protonate under acidic conditions, enhancing aqueous solubility.

Thermal and Oxidative Stability

SupplierPurityPrice (mg)
Shanghai Anyinuo Biomedical Technology95%$120
Bide Pharmatech Ltd.97%$150
AChemBlock95%$135

Research Applications

Current uses include:

  • Medicinal Chemistry: As a building block for libraries targeting neurodegenerative diseases.

  • Catalysis: As a ligand in asymmetric synthesis, leveraging its chiral oxazole core.

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